tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
Description
tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is a chiral piperidine derivative containing a tert-butyl carbamate protecting group and a branched amide side chain. This compound is structurally characterized by its piperidine ring, which is substituted at the 2-position with a methylene-linked (S)-2-amino-N-ethylpropanamido moiety. Such derivatives are often intermediates in pharmaceutical synthesis, particularly for peptidomimetics or protease inhibitors, where the tert-butyl carbamate (Boc) group protects the amine during multi-step syntheses .
Properties
Molecular Formula |
C16H31N3O3 |
|---|---|
Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 2-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)11-13-9-7-8-10-19(13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3 |
InChI Key |
VXXLDOKACPPPBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of functional groups, formation of amide bonds, and introduction of the tert-butyl ester group. Common reagents used in these reactions include tert-butyl chloroformate, piperidine derivatives, and various amines. Reaction conditions may involve the use of organic solvents such as dichloromethane, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a useful tool for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate with five analogs from the evidence, focusing on synthesis, structural features, and physicochemical properties.
Structural and Functional Differences
- Impact of Substituents: The tert-butyl carbamate group in all analogs enhances solubility in organic solvents and stabilizes the amine during synthesis . The ethyl group in the target compound’s amide side chain may reduce polarity compared to analogs with aromatic (e.g., indole in Analog 1) or fluorophenyl (Analog 2) groups, affecting membrane permeability in biological systems .
Physicochemical Properties
- The target compound’s ethyl-substituted amide may lower melting points compared to aromatic analogs due to reduced intermolecular interactions.
- Chromatographic Behavior: Analog 2 () has an Rf of 0.35 in dichloromethane/methanol (96:4), indicating moderate polarity. The target compound’s polarity is likely similar but influenced by its ethyl group .
Spectroscopic Data :
- ¹H NMR : Piperidine analogs (e.g., Analog 2) show characteristic Boc group signals at δ 1.4–1.5 ppm (9H, s) and piperidine protons at δ 3.0–4.0 ppm . The target compound’s ethyl group would appear as a triplet near δ 1.1 ppm (CH₃) and δ 3.3 ppm (NCH₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
